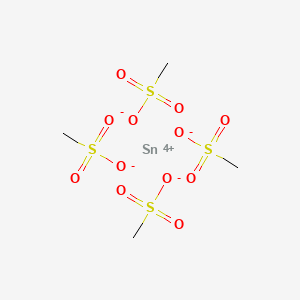
Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt is an organosulfur compound with the molecular formula C24H34O7S2.2H3N. It is a derivative of benzenesulfonic acid, where a dodecyl group and a sulfophenoxy group are attached to the benzene ring. This compound is commonly used as a surfactant due to its ability to lower the surface tension of water, making it useful in various industrial and cleaning applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt typically involves the sulfonation of dodecylbenzene. The process begins with the reaction of dodecylbenzene with sulfur trioxide (SO3) or fuming sulfuric acid (oleum) in a continuous reactor, such as a falling film reactor . The reaction conditions are carefully controlled to ensure complete sulfonation without over-sulfonation, which can lead to undesirable by-products.
Industrial Production Methods
In industrial settings, the sulfonation reaction is followed by neutralization with ammonia to form the diammonium salt. The product is then purified through various methods, including filtration and crystallization, to obtain the final compound in a high-purity form .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in the preparation of biological buffers and as a detergent in protein purification.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the formulation of cleaning agents, detergents, and emulsifiers.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt primarily involves its surfactant properties. The compound reduces the surface tension of water, allowing it to interact with both hydrophobic and hydrophilic substances. This property makes it effective in emulsifying oils and dispersing particles in aqueous solutions. The molecular targets include lipid membranes and hydrophobic surfaces, where it disrupts the interactions between hydrophobic molecules, leading to their dispersion .
Comparación Con Compuestos Similares
Similar Compounds
Dodecyl benzenesulfonic acid, sodium salt: Similar surfactant properties but different counterion.
Benzenesulfonic acid, sodium salt: Lacks the dodecyl group, resulting in different surfactant behavior.
p-Toluenesulfonic acid: Similar sulfonic acid group but different alkyl substituent.
Uniqueness
Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt is unique due to its combination of a dodecyl group and a sulfophenoxy group, which enhances its surfactant properties compared to simpler sulfonic acid derivatives. The diammonium salt form also provides better solubility and stability in aqueous solutions .
Propiedades
Número CAS |
67968-24-5 |
|---|---|
Fórmula molecular |
C24H34O7S2.2H3N C24H40N2O7S2 |
Peso molecular |
532.7 g/mol |
Nombre IUPAC |
diazanium;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate |
InChI |
InChI=1S/C24H34O7S2.2H3N/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-14-19-23(33(28,29)30)24(20)31-21-17-12-13-18-22(21)32(25,26)27;;/h12-14,16-19H,2-11,15H2,1H3,(H,25,26,27)(H,28,29,30);2*1H3 |
Clave InChI |
KIOKXVASDICNIN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])OC2=CC=CC=C2S(=O)(=O)[O-].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)

![ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13790842.png)




![N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide](/img/structure/B13790867.png)



![2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)

